3-(1H-Imidazol-5-yl)acrylic acid dihydrate
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Overview
Description
3-(1H-Imidazol-5-yl)acrylic acid dihydrate: is an organic compound characterized by the presence of an imidazole ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-5-yl)acrylic acid dihydrate typically involves the following steps:
Starting Materials: The synthesis begins with imidazole and acrylic acid as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.
Catalysts and Solvents: Common catalysts include acids or bases, and solvents such as water or ethanol are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Steps: Employing purification techniques such as crystallization or chromatography to obtain the pure dihydrate form.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-5-yl)acrylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the acrylic acid moiety into its corresponding alcohol or aldehyde forms.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-Imidazol-5-yl)acrylic acid dihydrate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(1H-Imidazol-5-yl)acrylic acid dihydrate exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The acrylic acid moiety can participate in various chemical reactions, altering the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-4-yl)acrylic acid
- 3-(1-methyl-1H-imidazol-5-yl)acrylic acid
- 3-(1H-Imidazol-2-yl)acrylic acid
Uniqueness
Compared to these similar compounds, 3-(1H-Imidazol-5-yl)acrylic acid dihydrate is unique due to its specific positioning of the imidazole ring and the presence of the dihydrate form. This structural uniqueness imparts distinct chemical and physical properties, making it particularly valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6198-55-6 |
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Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate |
InChI |
InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;; |
InChI Key |
QOBBBAYBOIGDFM-SEPHDYHBSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)O.O.O |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O.O.O |
melting_point |
225 °C |
physical_description |
Solid |
solubility |
1.5 mg/mL at 17 °C |
Origin of Product |
United States |
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